2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a bicyclic compound that belongs to the class of pyrimidoazepines. This compound has garnered attention due to its potential biological activity and therapeutic applications. The structure features a pyrimidine ring fused to an azepine ring, which contributes to its unique chemical properties.
This compound can be synthesized through various organic reactions and is often studied in medicinal chemistry for its potential pharmacological effects. It is typically derived from precursor compounds that undergo cyclization and other modifications under specific reaction conditions.
The compound is classified as a heterocyclic organic compound, specifically within the subclass of pyrimidines and azepines. Its molecular formula is , and it has been identified in research related to enzyme inhibition and receptor modulation.
The synthesis of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one typically involves multi-step organic reactions. One common method includes:
In an industrial context, large-scale production may utilize batch reactors with automated systems for monitoring temperature and pH to ensure consistent yields. Reaction conditions such as solvent choice and reaction time are critical for optimizing the synthesis process.
The molecular structure of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one consists of:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one |
The compound can undergo various chemical reactions:
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions and sodium borohydride for reduction reactions. Reaction conditions vary but often require careful control of solvents and temperatures to achieve desired outcomes .
The mechanism of action for 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one involves its interaction with specific molecular targets in biological systems:
The compound exhibits characteristics typical of heterocyclic compounds:
The chemical properties include:
Relevant data on stability and reactivity are essential for understanding its potential applications in drug development .
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one has several scientific uses:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications across various fields .
The construction of the pyrimido[4,5-d]azepine core relies on sequential cyclization strategies to establish its fused heterobicyclic architecture. A prevalent method involves intramolecular N-acylation or Pictet-Spengler-type reactions to form the azepine ring, followed by pyrimidine ring closure. Key intermediates include dicarbonyl-substituted azepane precursors, which undergo cyclodehydration with nitrogen sources like guanidine or acetamidine to introduce the 2-methylpyrimidin-4-one moiety [1] [5].
Critical challenges include controlling regioselectivity during pyrimidine annulation and managing the conformational flexibility of the seven-membered azepine ring. Optimization often employs protecting group strategies (e.g., tert-butoxycarbonyl for secondary amines) to prevent side reactions. Typical yields for the final cyclization step range from 45–68%, influenced by steric hindrance and ring strain [5].
Catalytic methods enhance the efficiency of key ring-forming steps:
Table 1: Catalytic Methods for Key Bond Formation
Bond Formed | Catalyst | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
C–N (azepine) | ZnCl₂ | 80°C | 65–75% | Low cost |
C–N (pyrimidine) | Pd₂(dba)₃/XPhos | 100°C | 85–92% | Functional group tolerance |
C–O | Lipase (Candida) | 37°C | 40–55% | Aqueous conditions |
Solvent polarity and base strength directly impact nucleophilic substitution efficiency during intermediate functionalization:
Boiling point data (351.1 ± 42.0 °C at 760 mmHg
) and density (1.2 ± 0.1 g/cm³
) inform solvent removal and workup protocols [3].
Salt formation addresses the compound’s limited aqueous solubility (predicted logP = 1.36 ± 0.1). The dihydrochloride monohydrate salt (CAS 391953-90-5) is industrially preferred due to its crystalline stability and improved dissolution profile [1] [3] [5].
Critical techniques include:
Table 2: Physicochemical Properties of Free Base vs. Salt Forms
Property | Free Base | 2HCl·H₂O Salt | Functional Impact |
---|---|---|---|
Molecular Weight | 179.22 g/mol | 268.17 g/mol | Dosing adjustment |
Water Solubility | <1 mg/mL (pH 7.4) | >50 mg/mL | Enhanced oral absorption |
Melting Point | Not reported | >250°C (dec.) | Processability |
pKa | 9.86 ± 0.20 | N/A | pH-dependent solubility |
Scale-up considerations prioritize crystallization yield (typically 75–90%) and flow chemistry for continuous salt metathesis, reducing particle size variability.
Table 3: Commercial Availability and Pricing
Supplier | Form | Purity | Quantity | Price | Unit Price |
---|---|---|---|---|---|
Matrix Scientific | Free base | >95% | 1 g | $630 | $630/g |
Matrix Scientific | Free base | >95% | 5 g | $1,440 | $288/g |
Matrix Scientific | Free base | >95% | 10 g | $2,070 | $207/g |
ChemBridge Corporation | 2HCl·H₂O salt | 95% | 200 μmol | $95 | $475/mmol |
ChemBridge Corporation | 2HCl·H₂O salt | 95% | 250 mg | $121 | $484/g |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5